2-Bromothiazole

描述

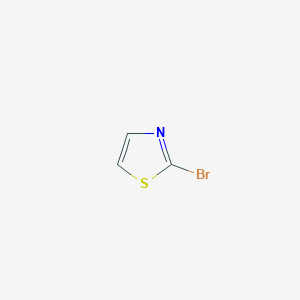

2-Bromothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. It is a derivative of thiazole, where a bromine atom is substituted at the second position of the ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions: 2-Bromothiazole can be synthesized through various methods. One common approach involves the bromination of thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

化学反应分析

Types of Reactions: 2-Bromothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiazoles.

Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Lithiation: Treatment with strong bases like lithium diisopropylamide (LDA) can generate lithio derivatives, which can further react with electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), in the presence of ligands like triphenylphosphine (PPh3) and bases like potassium carbonate (K2CO3).

Lithiation: Strong bases like LDA in solvents such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C).

Major Products:

- Substituted thiazoles with various functional groups depending on the nucleophile or electrophile used in the reaction.

科学研究应用

Pharmaceutical Applications

Synthesis of Antimicrobial Agents:

2-Bromothiazole is extensively used in the synthesis of various pharmaceuticals, especially those targeting infectious diseases. Its structure allows for modifications that enhance biological activity. For instance, it serves as an intermediate in the synthesis of antifungal and antibacterial agents .

Case Study:

A notable example includes its use in developing Varenicline, a medication for smoking cessation, where this compound was employed to synthesize key intermediates .

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Target Disease | Synthesis Method |

|---|---|---|

| Varenicline | Smoking cessation | Reaction with this compound |

| Antifungal agents | Fungal infections | Modification of thiazole scaffold |

| Antibacterial agents | Bacterial infections | N-arylation reactions |

Agrochemical Applications

Development of Fungicides and Herbicides:

this compound plays a crucial role in the development of agrochemicals. Its effectiveness in controlling plant pathogens makes it valuable for sustainable agriculture. It is utilized in synthesizing fungicides and herbicides that enhance crop protection .

Case Study:

Research has shown that derivatives of this compound exhibit potent antifungal activity against various crop pathogens, thereby improving yield and quality in agricultural practices .

Table 2: Agrochemical Products Utilizing this compound

| Product Type | Function | Efficacy |

|---|---|---|

| Fungicides | Control fungal pathogens | High efficacy against specific fungi |

| Herbicides | Weed control | Effective against broadleaf weeds |

Material Science Applications

Novel Materials Development:

In material science, this compound is used to create novel polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study:

Research indicates that polymers synthesized from this compound show improved mechanical properties and thermal stability compared to traditional materials. This advancement opens new avenues for applications in electronics and protective coatings .

Table 3: Material Properties of Polymers Derived from this compound

| Property | Value | Comparison with Traditional Materials |

|---|---|---|

| Mechanical Strength | High | Superior to conventional polymers |

| Thermal Stability | Enhanced | Better than standard coatings |

Organic Synthesis

Reagent in Organic Chemistry:

As a versatile reagent, this compound facilitates the formation of complex molecules in organic synthesis. It is particularly useful in N-arylation reactions, allowing chemists to explore new reaction pathways .

Table 4: Organic Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| N-arylation | Coupling with azaindoles | Novel thiazole derivatives |

| Cyanation | Formation of cyanothiazoles | Electron-deficient compounds |

作用机制

The biological activity of 2-Bromothiazole and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The exact mechanism of action can vary depending on the specific derivative and its intended application. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may modulate receptor function by acting as agonists or antagonists.

相似化合物的比较

Thiazole: The parent compound, lacking the bromine substitution.

2-Chlorothiazole: Similar structure with a chlorine atom instead of bromine.

2-Iodothiazole: Contains an iodine atom at the second position.

Uniqueness of 2-Bromothiazole: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other halogenated thiazoles The bromine atom is a good leaving group, making this compound particularly useful in nucleophilic substitution and cross-coupling reactions

生物活性

2-Bromothiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of thiazole derivatives. Various methods have been reported, including the use of bromine in organic solvents or through nucleophilic substitution reactions with sodium bromide in the presence of catalysts such as copper sulfate .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound and its derivatives possess significant antimicrobial properties. For instance, compounds derived from this compound showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research indicates that this compound derivatives can inhibit cancer cell proliferation. Notably, N-aryl-2-aminothiazoles synthesized from this compound have been identified as potent cytotoxic agents against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10.8 to 11.6 µM . The mechanism often involves apoptosis induction via the Bcl-2 pathway .

- Antiprotozoal Activity : Compounds based on this compound have also shown efficacy against protozoan parasites, including Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited IC50 values as low as 0.648 µM against chloroquine-resistant strains .

Case Studies

- Anticancer Activity : A study assessed the anticancer effects of various thiazole derivatives on human melanoma cell lines. Among them, compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity compared to those with electron-donating groups. The most active derivative had an IC50 value of 0.5 µM against A375P melanoma cells .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds were significantly more effective than traditional antibiotics like ampicillin, with minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against resistant strains .

Research Findings

Research has consistently highlighted the importance of structural modifications on the biological activity of this compound derivatives:

- Substitution Effects : The presence of specific substituents at various positions on the thiazole ring can enhance or diminish biological activity. For example, ortho-substituted electron-withdrawing groups were found to be crucial for maintaining antimalarial activity .

- Mechanism of Action : Studies suggest that many thiazole derivatives induce apoptosis in tumor cells through mechanisms involving histone deacetylase (HDAC) inhibition and modulation of apoptotic pathways .

Data Summary

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-bromothiazole critical for experimental design?

- Answer : this compound (C₃H₂BrNS, MW 164.02) has a boiling point of 171°C, density of 1.82 g/cm³, and is water-insoluble . Its refractive index (1.591–1.593) and flash point (63°C) are essential for solvent selection and safety protocols. The bromine atom at the 2-position enhances electrophilicity, making it reactive in cross-coupling reactions. Safety handling requires PPE due to its toxicity (S24/25 safety code) .

Q. How is this compound utilized in palladium-catalyzed C–N cross-coupling reactions?

- Answer : this compound serves as a heteroaryl halide precursor in Pd-catalyzed reactions. For example, coupling with 2-amino-4-methylpyridine using Pd₂(dba)₃/L7 catalyst and LHMDS base yields tridentate ligands (e.g., Hmpta) at 41% yield. Optimized conditions include inert atmospheres and polar aprotic solvents like THF .

Q. What are standard synthetic routes to functionalize this compound?

- Answer : Metalation strategies (e.g., TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl) enable regioselective functionalization at the 4- or 5-position. Subsequent electrophilic quenching produces trisubstituted thiazoles, useful in drug discovery . Alternative routes include nucleophilic substitution with amines (morpholine, piperidine) under reflux, achieving >90% yields .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in catalytic systems?

- Answer : The electron-withdrawing bromine atom activates the thiazole ring toward oxidative addition with Pd(0) catalysts. Steric hindrance at the 2-position directs coupling to the 5-position in Suzuki reactions. Computational studies (e.g., DFT) can predict regioselectivity, while X-ray diffraction confirms binding modes in Pd complexes . Contrasting yields (e.g., 41% in ligand synthesis vs. >90% in amine substitutions) highlight the role of base strength and solvent polarity .

Q. What methodologies address contradictions in reaction efficiency between alkylation and substitution pathways?

- Answer : Alkylation of thiophenol with this compound under phase-transfer catalysis (PTC) yields <4% due to catalyst decomposition, whereas amine substitutions achieve >90% via SNAr mechanisms. Comparative studies using GC-MS and TLC monitoring reveal that amine nucleophilicity and reaction temperature (reflux vs. ambient) critically impact efficiency .

Q. How is this compound integrated into electron-deficient polymer backbones for N-type semiconductors?

- Answer : this compound is a precursor for bithiazole imide (BTzI) monomers. Polymerization via Stille or Suzuki coupling produces D–A–A architectures, elevating LUMO levels (-3.8 eV) and electron mobility (up to 0.91 cm² V⁻¹ s⁻¹). Thermal gravimetric analysis (TGA) confirms stability >300°C, while AFM assesses thin-film morphology .

Q. What safety protocols mitigate risks during large-scale handling of this compound?

- Answer : Use fume hoods, flame-resistant lab coats, and chemical-resistant gloves. For spills, absorb with inert material (sand) and avoid aqueous discharge. Store at 0–6°C in amber glass to prevent photodegradation. Emergency procedures include eye irrigation (15 mins) and antidote administration for inhalation exposure .

Q. Methodological Considerations

Q. How to optimize reaction conditions for Pd-catalyzed couplings involving this compound?

- Answer : Screen ligands (e.g., XPhos, SPhos), bases (K₂CO₃, Cs₂CO₃), and solvents (toluene, DMF). Use Design of Experiments (DoE) to identify interactions between variables. For example, Pd(PPh₃)₄ in THF with K₃PO₄ base maximizes Suzuki coupling yields (80–95%) .

Q. Which analytical techniques validate the purity and structure of this compound derivatives?

- Answer : NMR (¹H/¹³C) confirms regiochemistry, while HRMS verifies molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient). X-ray crystallography resolves stereochemical ambiguities in metal complexes .

Q. Ethical and Reproducibility Standards

Q. How to ensure reproducibility in synthetic procedures involving this compound?

- Answer : Document catalyst lot numbers, solvent drying methods, and reaction atmosphere (N₂/Ar). Share raw spectral data and crystallographic files (CCDC) in supplementary materials. Adhere to FAIR principles for data sharing .

属性

IUPAC Name |

2-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZFHIEDZEUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062805 | |

| Record name | Thiazole, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-53-5 | |

| Record name | 2-Bromothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53KY5HU6FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。